Indolina-4-ol

Descripción general

Descripción

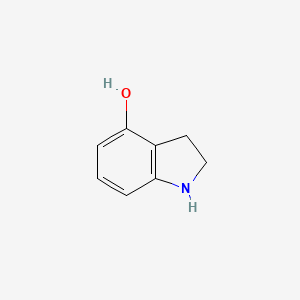

Indoline, also known as 2,3-dihydroindole, is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The structure consists of a benzene ring fused with a five-membered nitrogenous ring . The indoline structure exists in a huge number of natural products .

Synthesis Analysis

Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers . This is the first iron-catalyzed cyanoalkylation reaction using AIBN, and excellent exo-selectivity was achieved in all cases .Molecular Structure Analysis

An analysis of molecular structures of the indoline alkaloids showed that both N1 and N4 were tetrahedral (trigonal pyramidal sp3-hybridization) . Only indolines can form double salts under ordinary conditions via protonation of the N atoms .Chemical Reactions Analysis

Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Physical And Chemical Properties Analysis

Indoline is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds .Aplicaciones Científicas De Investigación

Desarrollo de Fármacos Anticancerígenos

Indolina-4-ol: los derivados se han estudiado cada vez más por su potencial en el desarrollo de fármacos anticancerígenos. La estructura de la indolina está presente en muchos productos naturales y ha demostrado ser prometedora en la construcción de nuevos andamios de fármacos. Estos compuestos se están explorando por su capacidad de dirigirse selectivamente a las células cancerosas al tiempo que minimizan los efectos secundarios adversos, que son comunes en la quimioterapia convencional .

Agentes Antibacterianos

Las propiedades antibacterianas de This compound son significativas, especialmente en el contexto del aumento de la resistencia a los antibióticos. Los alcaloides relacionados con la indolina se han desarrollado como antibióticos, y la investigación en curso tiene como objetivo mejorar su eficacia contra las cepas resistentes de bacterias .

Tratamiento de Enfermedades Cardiovasculares

This compound: los compuestos están bajo investigación por su papel en el tratamiento de enfermedades cardiovasculares. Su estructura única permite la interacción con los residuos de aminoácidos de proteínas, lo que podría conducir al desarrollo de nuevos tratamientos para la hipertensión y otras afecciones cardiovasculares .

Fármacos Antiinflamatorios y Analgésicos

Las aplicaciones antiinflamatorias y analgésicas de This compound se están explorando debido a sus ventajas estructurales. La capacidad del compuesto para actuar como donante y aceptor de enlaces de hidrógeno lo convierte en un candidato valioso para el desarrollo de nuevos medicamentos antiinflamatorios y para el alivio del dolor .

Agentes Neuroprotectores

Estudios recientes se han centrado en el diseño y la síntesis de derivados de This compound como agentes neuroprotectores multifuncionales. Estos compuestos han mostrado efectos protectores contra la muerte celular inducida por estrés oxidativo, que es un factor clave en la lucha contra afecciones como el accidente cerebrovascular isquémico .

Síntesis de Compuestos Heterocíclicos

This compound: juega un papel crucial en las reacciones multicomponente para la síntesis de varios compuestos heterocíclicos. Su versatilidad como andamio heterocíclico basado en nitrógeno lo convierte en un elemento importante en la caja de herramientas del químico orgánico para crear nuevos compuestos con potencial relevancia química y biomédica .

Mecanismo De Acción

Target of Action

Indoline-4-ol, like other indole derivatives, plays a significant role in cell biology . It is a biologically active compound used for the treatment of various disorders in the human body . .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indoline-4-ol, as an indole derivative, may affect various biochemical pathways. Indole derivatives are known to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Pharmacokinetics

The pharmacokinetic properties of indole derivatives are crucial for their effectiveness as therapeutic agents .

Result of Action

Indole derivatives are known to have various biologically vital properties . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Action Environment

The action of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Indoline-4-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, Indoline-4-ol derivatives have shown significant protective effects against H2O2-induced death of RAW 264.7 cells .

Cellular Effects

Indoline-4-ol has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . In oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage, some Indoline-4-ol derivatives significantly elevated the cell survival rate .

Molecular Mechanism

Indoline-4-ol exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, some Indoline-4-ol derivatives exhibited binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) .

Temporal Effects in Laboratory Settings

The effects of Indoline-4-ol change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Indoline-4-ol vary with different dosages in animal models . For instance, some Indoline-4-ol derivatives can dramatically reduce the cerebral infarction rate and improve neurological deficit scores in middle cerebral artery occlusion (MCAO) rat model .

Metabolic Pathways

Indoline-4-ol is involved in various metabolic pathways, interacting with enzymes or cofactors

Transport and Distribution

The transport and distribution of Indoline-4-ol within cells and tissues are complex processes that involve various transporters or binding proteins

Propiedades

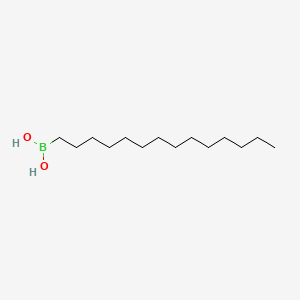

IUPAC Name |

2,3-dihydro-1H-indol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-8-3-1-2-7-6(8)4-5-9-7/h1-3,9-10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWAUBQOFLVUMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50235249 | |

| Record name | Indoline-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85926-99-4 | |

| Record name | 4-Hydroxyindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85926-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoline-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085926994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indoline-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indoline-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B1587698.png)